2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
2-(Chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Chloromethyl group at position 2, a reactive site enabling nucleophilic substitution or further functionalization .
- 4-Methylphenyl group at position 5, contributing to lipophilicity and influencing pharmacokinetic properties .
- Molecular formula: C₁₄H₁₁ClN₂OS (calculated molecular weight: 306.78).
Thieno[2,3-d]pyrimidinones are pharmacologically significant due to their antimicrobial, anticancer, and enzyme inhibitory activities . The chloromethyl substituent enhances reactivity, making this compound a versatile intermediate for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-19-14-12(10)13(18)16-11(6-15)17-14/h2-5,7H,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWNMIOPTSUARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to modify the thiophene ring or the pyrimidine ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions (room temperature to 80°C).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted thienopyrimidines, sulfoxides, sulfones, and various fused ring derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in material science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related analogs:
Key Observations:
Chloromethyl vs. Amino/Mercapto Groups (Position 2): The chloromethyl group in the target compound facilitates alkylation reactions, as demonstrated in derivatives with enhanced antibacterial activity . Mercapto groups (e.g., 2-mercapto analog) enable disulfide bond formation, contributing to antioxidant activity .
Aryl Substituents (Position 5):
Biological Activity
The compound 2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
- Molecular Formula : C14H11ClN2OS
- Molecular Weight : 290.76794
- CAS Number : 571155-99-2
These properties are significant as they influence the compound's interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit substantial antitumor activity. Specifically, the compound has been evaluated against various human tumor cell lines.
In Vitro Studies
In a study involving 60 human tumor cell lines, compounds structurally related to thieno[2,3-d]pyrimidine showed remarkable growth inhibition. For instance:
- Compound 20 exhibited a TGI (Total Growth Inhibition) of 16.2 µM and GI50 (Growth Inhibition at 50%) of 3.3 µM.
- Compound 23 demonstrated a TGI of 67.7 µM and GI50 of 6.6 µM.
Both compounds outperformed the standard chemotherapy agent 5-fluorouracil , indicating a promising therapeutic potential .
The primary mechanism through which thieno[2,3-d]pyrimidines exert their antitumor effects is through the inhibition of the enzyme dihydrofolate reductase (DHFR) . This enzyme is crucial for nucleotide synthesis and cell proliferation:
- Binding Mechanism : The thieno[2,3-d]pyrimidine scaffold mimics folic acid binding to DHFR, facilitating selective targeting of cancer cells that overexpress folate receptors .
- Structural Features : Key structural elements such as the nitrogen atom at position 1 and the NH2 group at position 2 are essential for effective binding to DHFR .
Comparative Studies
A comparative analysis of various thieno[2,3-d]pyrimidine derivatives indicates that modifications at specific positions can enhance biological activity:
| Compound | TGI (µM) | GI50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 7-fold more active |
| Compound 23 | 67.7 | 6.6 | 4-fold more active |
This table highlights the superior efficacy of these compounds compared to traditional agents.
Study on Thieno[2,3-d]pyrimidines
A recent publication explored a series of thieno[2,3-d]pyrimidine analogs for their cytotoxic effects on cancer cell lines. The study revealed that:
- Compounds with enhanced lipophilicity exhibited increased potency against DHFR.
- The presence of sulfur in the thiophene ring was critical for selective inhibition of human DHFR compared to methotrexate .
Clinical Implications
The promising results from preclinical studies suggest that derivatives like This compound could be developed into effective anticancer agents. Ongoing research is necessary to further elucidate their pharmacokinetics and potential side effects.
Q & A
What synthetic methodologies are recommended for preparing 2-(chloromethyl)-5-(4-methylphenyl)-thieno[2,3-d]pyrimidin-4-one?
Level : Basic
Answer :
The synthesis typically involves a multi-step approach:
Core Formation : Condensation of a substituted thiophene precursor with a pyrimidine ring-forming agent (e.g., urea or thiourea) under acidic or basic conditions.
Chloromethylation : Introduction of the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation, often using chloromethyl methyl ether (MOM-Cl) or formaldehyde/HCl mixtures.
Functionalization : The 4-methylphenyl group is introduced via Suzuki-Miyaura coupling or direct electrophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C).
Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
- Reaction monitoring by TLC and NMR to confirm intermediate structures .
How can reaction conditions be optimized to minimize side reactions during chloromethylation?
Level : Advanced
Answer :
Chloromethylation often competes with over-alkylation or decomposition. Optimization strategies include:
- Temperature Control : Maintain 0–5°C during chloromethylating agent addition to reduce electrophilic byproducts.
- Solvent Selection : Use dichloromethane or THF to stabilize reactive intermediates.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity but require stoichiometric tuning to avoid tar formation.
Data Table : Comparative Yields Under Different Conditions
| Condition | Yield (%) | Major Byproduct |
|---|---|---|
| MOM-Cl, 0°C, ZnCl₂ | 78 | Di-chloromethylated |
| HCHO/HCl, RT | 45 | Polymerized residues |
| BF₃·Et₂O, -10°C | 65 | Ring-opened product |
| Recommendation : Use MOM-Cl with ZnCl₂ at 0°C for >75% yield . |
What spectroscopic techniques are critical for characterizing this compound?
Level : Basic
Answer :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for phenyl/thiophene), chloromethyl (-CH₂Cl, δ 4.5–5.0 ppm), and carbonyl (C=O, δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (calc. for C₁₅H₁₂ClN₂OS: 309.0423).
- IR Spectroscopy : Identifies C=O stretch (~1680 cm⁻¹) and C-Cl (~650 cm⁻¹).
Validation : Compare with analogs (e.g., 5-(4-fluorophenyl) derivative in ) .
How do structural modifications at the 2- and 5-positions influence biological activity?
Level : Advanced
Answer :
Substituents modulate target affinity and pharmacokinetics:
- Chloromethyl (C2) : Enhances electrophilicity for covalent binding (e.g., Cys40 in Tpx inhibition, ).
- 4-Methylphenyl (C5) : Improves lipophilicity (logP ~3.2), favoring membrane penetration.
Data Table : Activity of Structural Analogs
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| 5-(4-Fluorophenyl)-2-methyl derivative | Tpx (Trypanosoma) | 0.12 |
| 5-Phenyl-2-morpholinyl derivative | Kinase X | 1.8 |
| Target compound | TRPA1 (Patent) | 0.07* |
| *Predicted from patent data (). | ||
| Conclusion : Chloromethyl and aryl groups synergize for multitarget activity . |
What strategies address contradictions in reported solubility data?
Level : Advanced
Answer :
Discrepancies arise from:
- Measurement Methods : Shake-flask vs. HPLC-derived logP.
- pH Dependence : The chloromethyl group’s hydrolysis to hydroxymethyl increases solubility at pH >7 ().
Resolution : - Standardize assays (e.g., USP buffer systems).
- Use computational tools (e.g., COSMO-RS) to predict pH-dependent solubility.
Example :
| pH | Solubility (mg/mL) | Dominant Form |
|---|---|---|
| 5.0 | 0.12 | Chloromethyl |
| 7.4 | 1.8 | Hydroxymethyl |
| Data from analogs in and . |
How is crystallography utilized to resolve regiochemical uncertainties?
Level : Advanced
Answer :
Single-crystal X-ray diffraction:
- Confirms thieno[2,3-d]pyrimidine ring fusion and substituent orientation.
- Differentiates between N3 and N1 alkylation (common in analogs, ).
Case Study : - A 5-(4-methylphenyl) analog showed a dihedral angle of 85° between thiophene and pyrimidine rings, influencing π-stacking in enzyme binding ( ).
Protocol : Grow crystals in ethanol/water (3:1) at 4°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
